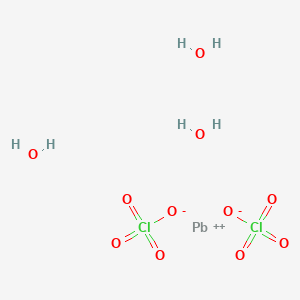
2,5-Dibrom-1,3-difluorbenzol
Übersicht
Beschreibung
2,5-Dibromo-1,3-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.89 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-1,3-difluorobenzene consists of a benzene ring substituted with two bromine atoms and two fluorine atoms . The exact positions of these substituents can be inferred from the name: the bromine atoms are located at the 2nd and 5th positions of the benzene ring, while the fluorine atoms are at the 1st and 3rd positions .Physical And Chemical Properties Analysis
2,5-Dibromo-1,3-difluorobenzene is a solid at room temperature . It has a predicted boiling point of 203.1±35.0 °C and a predicted density of 2.087±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
2,5-Dibrom-1,3-difluorbenzol: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Es spielt eine entscheidende Rolle bei der Herstellung von Difluorphenylsalicylsäure, Fluorchinolon-Antibiotika und Ticagrelor, die für ihre jeweiligen therapeutischen Anwendungen wichtig sind .
Pflanzenschutzmittel-Synthese
In der Landwirtschaft dient diese Verbindung als essentielles Zwischenprodukt zur Synthese von fluorphenylbasierten Insektiziden. Diese Insektizide sind wichtig, um Nutzpflanzen vor Schädlingen zu schützen und höhere Erträge zu gewährleisten .
Entwicklung von Flüssigkristallen
Die Verbindung wird zur Herstellung einer Reihe von lateral difluor-substituierten Flüssigkristallen mit negativer dielektrischer Anisotropie verwendet. Diese Materialien sind für die Weiterentwicklung von Displaytechnologien von entscheidender Bedeutung und bieten verbesserte Leistung und Energieeffizienz .
Lithium-Batterietechnologie
This compound: wird als Verdünnungsmittel in Hochleistungs-Lithiummetallbatterien verwendet. Seine Einbindung in die Batterietechnologie trägt zur Entwicklung effizienterer und langlebiger Energiespeicherlösungen bei .
Organische Synthese
Als halogenierte aromatische Verbindung wird sie häufig als Reagenz in der organischen Synthese eingesetzt. Sie unterstützt die Herstellung einer Vielzahl von Verbindungen, darunter Pharmazeutika, Farbstoffe und andere Industrieprodukte, was ihre Vielseitigkeit in chemischen Reaktionen unterstreicht .
Industrielle Prozesse
Die Anwendungen dieser Verbindung erstrecken sich auf verschiedene industrielle Prozesse, bei denen sie als Reagenz oder Katalysator verwendet wird. Ihre Eigenschaften ermöglichen die Produktion von Materialien, die spezifische halogenierte aromatische Strukturen erfordern .
Safety and Hazards
This compound is labeled with the GHS07 signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that this compound is used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an organic synthesis intermediate, it likely participates in various chemical reactions, potentially including fluorination and bromination reactions .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-1,3-difluorobenzene can be influenced by various environmental factors. For instance, it is sensitive to light, heat, and air, and may decompose when heated or exposed to light . Therefore, it should be stored in a cool, dark place away from heat sources .
Eigenschaften
IUPAC Name |
2,5-dibromo-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXAWVQPORIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641036 | |
| Record name | 2,5-Dibromo-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128259-71-2 | |
| Record name | 2,5-Dibromo-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-3,5-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Poly(oxy-1,2-ethanediyl), alpha,alpha'-[[(9Z)-9-octadecenylimino]di-2,1-ethanediyl]bis[omega-hydroxy-](/img/structure/B1593003.png)


![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)




